molecular formula C13H19N3O4S B10884678 1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine

1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine

Cat. No.: B10884678
M. Wt: 313.37 g/mol
InChI Key: SXJYMWKCHKEWNX-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases like DBU for cyclization reactions. Major products formed from these reactions include amino derivatives and various heterocyclic compounds.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperazine moiety, which is present in many pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C13H19N3O4S/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-6-4-3-5-12(13)16(17)18/h3-6,11H,7-10H2,1-2H3

InChI Key

SXJYMWKCHKEWNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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